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Executive Summary

Azelaprag (formerly BGE-105) is an orally available small molecule agonist of the apelin
receptor (APJ). As an "exerkine" mimetic, it activates the same signaling pathways as apelin, a
peptide naturally released during exercise, to potentially combat age-related muscle loss, or
sarcopenia. Preclinical and early clinical data have demonstrated its potential to preserve
muscle mass and function. This technical guide provides a comprehensive overview of
azelaprag, including its mechanism of action, a summary of key experimental findings, and
detailed experimental methodologies.

Introduction: The Challenge of Sarcopenia and the
Apelin Pathway

Sarcopenia, the age-associated decline in muscle mass, strength, and function, represents a
significant and growing unmet medical need. It is a primary contributor to frailty, loss of
independence, and increased morbidity and mortality in the elderly. Current therapeutic
strategies are limited, highlighting the urgent need for novel pharmacological interventions.

The apelin/APJ system has emerged as a promising therapeutic target for sarcopenia. Apelin,
an endogenous peptide, is secreted by various tissues, including skeletal muscle, in response
to exercise.[1] Its interaction with the G protein-coupled receptor, APJ, triggers a cascade of

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b605792?utm_src=pdf-interest
https://www.benchchem.com/product/b605792?utm_src=pdf-body
https://www.benchchem.com/product/b605792?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28117768/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

downstream signaling events that promote muscle metabolism, growth, and repair.[2][3]
Azelaprag is a potent and selective small molecule agonist designed to activate this pathway,
thereby mimicking the beneficial effects of exercise on muscle health.[2][3]

Mechanism of Action: APJ Signaling in Skeletal
Muscle

Azelaprag exerts its pro-myogenic effects by binding to and activating the APJ receptor on
skeletal muscle cells. This activation stimulates downstream signaling pathways critically
involved in protein synthesis and mitochondrial biogenesis, primarily through the
phosphorylation of Akt and AMP-activated protein kinase (AMPK).
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Azelaprag-activated APJ signaling in skeletal muscle.

Clinical Development and Efficacy

Azelaprag has been evaluated in several Phase 1 clinical trials and a Phase 2 trial that was
recently discontinued.

Phase 1b Bed Rest Study in Healthy Older Volunteers

A key study demonstrating azelaprag's potential for sarcopenia was a Phase 1b clinical trial in
healthy volunteers aged 65 or older subjected to 10 days of strict bed rest, a model for inducing
muscle atrophy.
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Parameter Placebo (n=10) Azelaprag (n=11) p-value
Muscle Dimensions
) ) o 100% improvement
Thigh Circumference Significant Decrease <0.001
vs. placebo
Vastus Lateralis o 58% improvement vs.
] Significant Decrease <0.05
Cross-Sectional Area placebo
Vastus Lateralis o 73% improvement vs.
i Significant Decrease <0.01
Thickness placebo
Muscle Quality
Goutallier Grade Worsened in 8 of 10 Worsened in 1 of 11 0.005
<0.
(Fatty Degeneration) volunteers volunteers
Muscle Metabolism
i Significantly
Muscle Protein ]
Decreased ameliorated vs. <0.005

Synthesis

placebo

Data sourced from BioAge Labs press release, December 2022.[1]
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Screening of Healthy
Volunteers (=65 years)
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Workflow of the Phase 1b bed rest study.

Study Design: A randomized, double-blind, placebo-controlled trial.
Participants: Healthy male and female volunteers aged 65 years and older.

Intervention: 10 days of strict bed rest. Participants received either a daily intravenous (1V)
infusion of 240 mg of azelaprag or a placebo.[4]

Primary Outcome Measures:

o Muscle Size: Thigh circumference was measured using a standard tape measure. The
cross-sectional area and thickness of the vastus lateralis muscle were assessed using B-
mode ultrasound.
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o Muscle Quality: Fatty infiltration of the muscle was quantified using the Goutallier

classification on ultrasound images.

o Muscle Protein Synthesis: Muscle microbiopsies were taken from the vastus lateralis

before and after the bed rest period. Proteomic analysis was performed on these samples

to determine the rate of muscle protein synthesis.[1]

Phase 2 STRIDES Trial (Discontinued)

A Phase 2 trial, named STRIDES, was initiated to evaluate the efficacy and safety of oral

azelaprag in combination with the GLP-1/GIP receptor agonist tirzepatide for obesity in adults

aged 55 and older.[5] However, the trial was discontinued in December 2024 due to

observations of elevated liver enzymes (transaminitis) in some participants receiving

azelaprag.[6] No such safety signals were observed in the tirzepatide-only group.[6]

Preclinical Evidence

Preclinical studies in various mouse models have provided a strong rationale for the clinical

development of azelaprag for sarcopenia.

Model Intervention Key Findings
Statistically significant increase
in voluntary motor activity
) (p=0.00228) and improvement
Aged Mice (24-month-old) Azelaprag Treatment

in grip strength (p=0.04)
compared to age-matched

controls.

Cardiotoxin-Induced Muscle
Injury in Aged Mice (18-month-  Azelaprag Treatment
old)

Significantly higher levels of
MRNA transcripts indicative of

muscle regeneration.

Diet-Induced Obese (DIO)

) Azelaprag + Tirzepatide
Mice

Restored muscle function to
that of lean controls in grid

hang tests.
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Data sourced from a patent application and a presentation at the American Diabetes
Association 84th Scientific Sessions.[7][8]
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MRNA Analysis of
Regeneration Markers

Click to download full resolution via product page

Workflow of preclinical sarcopenia models.

o Aged Mouse Models: C57BL/6J mice are commonly used as a model for age-related
sarcopenia, with significant muscle decline observed at 24 months and older.[9][10]

o Grip Strength Test: Forelimb grip strength is measured using a grip strength meter. The
mouse is held by the tail and allowed to grasp a metal grid or bar connected to a force
gauge. The peak force exerted before the mouse loses its grip is recorded.[11][12]

» Cardiotoxin-Induced Muscle Injury: This model is used to study muscle regeneration.

o Procedure: A solution of cardiotoxin (typically 10 uM) from Naja mossambica mossambica
venom is injected into the tibialis anterior muscle of anesthetized mice to induce myofiber
necrosis.[2][5][13] The subsequent regenerative process is then monitored.
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Pharmacokinetics and Safety Profile
Pharmacokinetics

Azelaprag is an orally available small molecule. A Phase 1 study (NCT06141889) was
conducted to evaluate the pharmacokinetics of single and multiple doses of azelaprag in
healthy older adult volunteers (= 60 years of age).[14] The results of this study have not yet
been publicly released.

Safety and Tolerability

Azelaprag was reported to be well-tolerated in over 240 subjects across seven Phase 1 clinical
trials.[5] In the Phase 1b bed rest study, treatment-emergent adverse events were mild, with
the most common being headache and procedural pain from biopsies.[4]

The discontinuation of the Phase 2 STRIDES trial due to elevated liver enzymes in some
participants raises significant safety concerns that will need to be thoroughly investigated
before any further clinical development in this indication.[6]

Conclusion and Future Directions

Azelaprag has demonstrated compelling preclinical and early clinical evidence for its potential
as a treatment for sarcopenia by targeting the apelin/APJ pathway to promote muscle growth
and function. The positive results from the Phase 1b bed rest study in older adults are
particularly encouraging.

However, the recent discontinuation of the Phase 2 STRIDES trial due to safety concerns
highlights the challenges in the clinical development of this compound. A thorough investigation
into the mechanism of the observed liver toxicity is crucial. Future research should focus on
understanding the risk-benefit profile of azelaprag, potentially exploring different dosing
regimens or patient populations. Despite the setback, the apelin/APJ pathway remains a
promising target for the development of novel therapies for sarcopenia and other muscle-
wasting conditions.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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